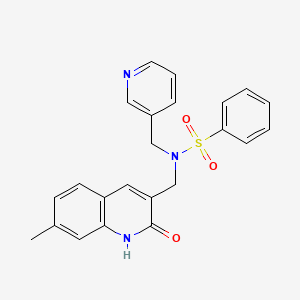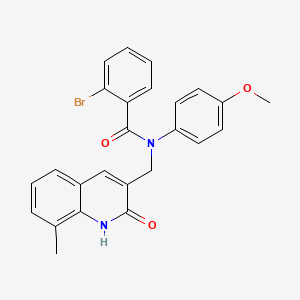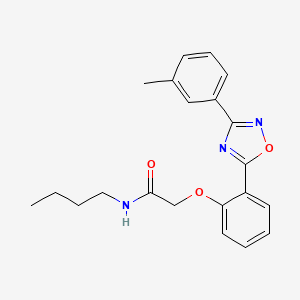
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide, also known as HMDB, is a chemical compound that has been studied extensively in scientific research. It is a benzamide derivative that has shown potential as a therapeutic agent in several areas of medicine.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide is not fully understood, but it is believed to act on several molecular targets in the body. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has also been shown to modulate the activity of several neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has been shown to have several biochemical and physiological effects in the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has also been shown to reduce oxidative stress and inflammation in the body, which may contribute to its potential therapeutic effects in several diseases.
实验室实验的优点和局限性
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has several advantages for lab experiments, including its high purity and stability. However, it is also a relatively complex compound to synthesize, which may limit its availability for research purposes. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide.
未来方向
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide. One area of interest is its potential as a therapeutic agent in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, either alone or in combination with other drugs. Further research is also needed to fully understand the mechanism of action and potential side effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide involves the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde and 3,4-dimethoxybenzylamine in the presence of acetic acid. The resulting intermediate is then treated with m-tolyl isocyanate to yield the final product. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has been studied extensively for its potential therapeutic applications in several areas of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has also been studied for its anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
3,4-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-7-5-10-22(13-17)29(27(31)20-11-12-23(32-3)24(15-20)33-4)16-21-14-19-9-6-8-18(2)25(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGLBCNORAMSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-3,4-dimethoxy-N-(3-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)










![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)